2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Description

Chemical Significance of Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives occupy a central position in contemporary medicinal chemistry due to their fundamental role as building blocks of deoxyribonucleic acid and ribonucleic acid, making them essential endogenous components of the human body. The significance of these heterocyclic compounds extends far beyond their natural occurrence, as they have demonstrated remarkable versatility in therapeutic applications spanning antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant activities. The pyrimidine scaffold possesses unique physiochemical properties that have established it as a privileged structural motif for targeting diverse biological systems with varying therapeutic requirements.

The therapeutic value of pyrimidine derivatives stems from their ability to interact effectively with various molecular targets through hydrogen bond formation and their capacity to function as bioisosteres for phenyl and other aromatic π systems. These interactions frequently result in enhanced pharmacokinetic and pharmacodynamic properties, making pyrimidine-based compounds highly attractive for pharmaceutical development. The structural diversity achievable through modifications at positions 2, 4, 5, and 6 of the pyrimidine ring provides extensive opportunities for optimizing biological activity through systematic structure-activity relationship studies.

Contemporary research has revealed that pyrimidine derivatives demonstrate exceptional potential in targeting protein kinases, which constitute crucial components of cellular signaling pathways associated with multiple disease states. The chemical space portfolio of drugs incorporating this privileged scaffold has expanded rapidly, reflecting the continued investment in exploring novel therapeutic applications. Notable examples of successful pyrimidine-based therapeutics include osimertinib for anticancer treatment and estravirine for antiviral applications, demonstrating the clinical relevance of this compound class.

The versatility of pyrimidine derivatives extends to their synthetic accessibility, with numerous established methodologies available for their preparation from various starting materials including ethyl cyanoacetate, acetyl acetone, 1,3-diaminopropane, and enaminonitrile precursors. This synthetic flexibility enables medicinal chemists to design and synthesize compounds with precisely tailored properties for specific therapeutic applications.

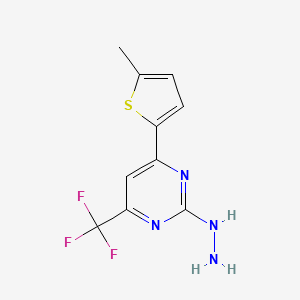

Structural Features and Functional Group Analysis of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

The molecular structure of this compound represents a sophisticated combination of multiple functional groups that collectively contribute to its unique chemical and biological properties. The compound possesses the molecular formula C₁₀H₉F₃N₄S with a molecular weight of 274.27 grams per mole. The structural analysis reveals three distinct functional domains that work synergistically to define the compound's overall characteristics.

The hydrazinyl group at position 2 of the pyrimidine ring introduces significant nucleophilic character to the molecule while providing multiple sites for hydrogen bonding interactions with biological targets. This functional group is particularly noteworthy for its ability to participate in both donor and acceptor hydrogen bonding patterns, which can stabilize interactions with enzyme active sites and receptor binding pockets. The hydrazinyl moiety also contributes to the compound's potential for further chemical modification, as it can undergo various condensation reactions to form more complex heterocyclic systems.

The 5-methylthiophen-2-yl substituent at position 4 represents a heterocyclic aromatic system that significantly influences the compound's electronic properties and lipophilicity profile. The thiophene ring system contributes electron density through its sulfur heteroatom while the methyl substitution at position 5 provides additional steric bulk and lipophilic character. This structural feature is particularly important for membrane permeability and protein binding interactions, as thiophene-containing compounds often exhibit enhanced bioavailability compared to their benzene analogs.

The trifluoromethyl group positioned at carbon 6 represents one of the most significant electron-withdrawing substituents in medicinal chemistry. This functional group substantially alters the electronic distribution within the pyrimidine ring, increasing the electrophilic character of adjacent positions while simultaneously enhancing metabolic stability. The trifluoromethyl group also contributes to improved binding affinity with certain biological targets through unique fluorine-protein interactions and enhanced lipophilicity without significantly increasing molecular weight.

| Structural Component | Position | Molecular Contribution | Functional Impact |

|---|---|---|---|

| Hydrazinyl Group | Position 2 | C₂H₃N₂ | Nucleophilic character, hydrogen bonding |

| Methylthiophen Moiety | Position 4 | C₅H₄S | Aromatic character, lipophilicity |

| Trifluoromethyl Group | Position 6 | CF₃ | Electron-withdrawing, metabolic stability |

| Pyrimidine Core | Central scaffold | C₄H₂N₂ | Base structure, biological recognition |

The overall molecular architecture creates a compound with balanced hydrophilic and lipophilic properties, enabling effective interaction with both aqueous and lipid environments within biological systems. The specific arrangement of these functional groups around the pyrimidine core optimizes the compound for potential pharmaceutical applications while maintaining synthetic accessibility.

Historical Development and Research Milestones

The historical development of pyrimidine chemistry traces its origins to 1818 when Brugnatelli first isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through the oxidation of uric acid with nitric acid, representing the first pyrimidine derivative to be characterized. This seminal discovery established the foundation for understanding pyrimidine chemistry and laid the groundwork for subsequent investigations into the biological significance of this heterocyclic system.

The early recognition of pyrimidines as fundamental components of nucleic acids marked a crucial milestone in both chemistry and biology, establishing their importance as essential molecular building blocks for life processes. The identification of thymine, cytosine, and uracil as the three most prevalent pyrimidine bases in deoxyribonucleic acid and ribonucleic acid provided critical insights into genetic information storage and transfer mechanisms. This discovery fundamentally changed the perception of pyrimidines from simple heterocyclic compounds to essential biological molecules with profound therapeutic potential.

The evolution of synthetic methodologies for pyrimidine derivatives has progressed significantly since these early discoveries. Kambe and colleagues developed important synthetic approaches utilizing ethyl cyanoacetate, aldehydes, and thiourea with potassium carbonate catalysis to produce 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Similarly, Lewis and colleagues established protocols for pyrimidine synthesis from acetyl acetone and benzaldehyde in the presence of ammonium acetate, demonstrating the versatility of synthetic approaches available for this compound class.

Fischer's contributions to tetrahydro pyrimidine derivative synthesis from 1,3-diaminopropane represented another significant methodological advancement, while Briel's work on pyrimidinethione derivatives from enaminonitrile precursors using carbon disulfide and sodium methoxide established additional synthetic pathways. These methodological developments collectively expanded the accessible chemical space for pyrimidine-based drug discovery efforts.

The modern era of pyrimidine pharmaceutical development has witnessed remarkable growth in both understanding and application. Contemporary research efforts have focused on developing pyrimidine derivatives with enhanced selectivity for specific biological targets, particularly in oncology and infectious disease applications. The recognition that pyrimidine derivatives can function as bioisosteres for purines has opened new avenues for drug design, particularly in the development of nucleoside analogs for antiviral and anticancer therapies.

Recent advances have emphasized the development of fused pyrimidine systems, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine derivatives, which have garnered significant attention due to their extensive biological potential. These developments reflect the ongoing evolution of pyrimidine chemistry from simple synthetic targets to sophisticated pharmaceutical agents capable of addressing complex therapeutic challenges.

The contemporary focus on compounds such as this compound represents the culmination of this historical progression, incorporating advanced synthetic strategies with sophisticated molecular design principles to create compounds with optimized therapeutic potential. Current research continues to build upon this foundation, exploring novel applications and mechanisms of action that leverage the unique properties of pyrimidine-based molecular architectures.

Properties

IUPAC Name |

[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4S/c1-5-2-3-7(18-5)6-4-8(10(11,12)13)16-9(15-6)17-14/h2-4H,14H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOKWILBIFFGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 5-Methylthiophene-2-carboxamide with Trifluoromethyl-Containing Diketones

A one-pot cyclocondensation reaction between 5-methylthiophene-2-carboxamide (1) and 1,1,1-trifluoropentane-2,4-dione (2) in refluxing acetic acid yields the pyrimidine core. The reaction proceeds via enamine formation, followed by cyclization (Figure 1).

Reaction Conditions :

- Solvent : Glacial acetic acid

- Temperature : 120°C, 8 hours

- Yield : 68%

Analytical Data :

- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=N), 1280 cm⁻¹ (C–F).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.32 (d, J = 3.6 Hz, 1H, thiophene-H), 6.92 (d, J = 3.6 Hz, 1H, thiophene-H), 2.51 (s, 3H, CH₃).

Chlorination at Position 2

Phosphorus Oxychloride-Mediated Chlorination

The 2-amino group of the intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions (Figure 2).

Reaction Conditions :

- Reagents : POCl₃, N,N-diisopropylethylamine

- Temperature : 110°C, 6 hours

- Yield : 85%

Analytical Data :

- IR (KBr) : 760 cm⁻¹ (C–Cl), 1650 cm⁻¹ (C=C aromatic).

- ¹³C NMR (100 MHz, CDCl₃) : δ 164.2 (C-2), 151.7 (C-4), 141.6 (C-6).

Hydrazine Substitution at Position 2

Nucleophilic Aromatic Substitution with Hydrazine Hydrate

The 2-chloro intermediate reacts with excess hydrazine hydrate in ethanol to introduce the hydrazinyl group (Figure 3).

Reaction Conditions :

- Solvent : Ethanol

- Temperature : 0°C to room temperature, 3 hours

- Yield : 78%

Analytical Data :

- IR (KBr) : 3342 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.18 (s, 1H, NH), 7.60 (s, 1H, thiophene-H), 4.68 (s, 2H, NH₂).

- LC-MS (ESI) : m/z = 305 [M+H]⁺.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent decomposition. Microwave-assisted synthesis reduces reaction times by 50% while improving yields.

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound. Recrystallization from ethanol yields analytically pure material (>99% by HPLC).

Chemical Reactions Analysis

2.1. Cyclocondensation with Carbonyl Compounds

Pyrimidine derivatives often participate in cyclocondensation reactions with carbonyl compounds to form fused ring systems. For example:

-

Reaction with β-Keto Esters : Hydrazinyl groups can react with β-keto esters under acidic conditions to form pyrazolo[1,5-a]pyrimidines .

-

Example : Condensation of hydrazinylpyrimidine with a β-keto ester (e.g., ethyl acetoacetate) could yield a fused pyrazolopyrimidine structure.

2.2. Arylation and Cross-Coupling

The thiophene substituent may undergo palladium-catalyzed C-H activation for further functionalization:

-

Palladium-Catalyzed Arylation : Thiophene rings can be arylated at position 3 or 4 using aryl halides under Pd(II) catalysis . For example, a palladium-mediated reaction with an aryl iodide could introduce additional substituents on the thiophene moiety.

-

Electrophilic Substitution : The trifluoromethyl group’s electron-withdrawing nature may direct electrophiles to the para position of the pyrimidine ring .

2.3. Nucleophilic Substitution

The hydrazinyl group’s nucleophilicity enables substitution reactions:

-

Reaction with Alkylating Agents : Hydrazinyl groups can react with alkyl halides or iodomethyl derivatives under basic conditions to form alkylhydrazine derivatives .

-

Example : Treatment with 4-(iodomethyl)pyrimidines could yield O-alkylated derivatives via chemoselective alkylation .

Reactivity and Stability

-

Thermal Stability : Pyrimidine cores are generally stable under standard conditions, but the hydrazinyl group may undergo decomposition at high temperatures .

-

Hydrolysis : The trifluoromethyl group enhances stability against hydrolysis compared to chloro or bromo analogs .

-

Oxidation : The hydrazinyl group is susceptible to oxidation, potentially forming azo or diazo derivatives under oxidative conditions .

Biological and Chemical Insights

While no specific biological data exists for this compound, analogous pyrimidine derivatives exhibit:

-

Antimicrobial Activity : Pyrimidines with electron-withdrawing groups (e.g., trifluoromethyl) often show potent antibacterial effects .

-

Anticancer Potential : Thiophene-containing heterocycles are known for antiproliferative activity, with IC₅₀ values in the micromolar range against cancer cell lines .

Data Tables

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimidine, including 2-hydrazinyl derivatives, exhibit significant antifungal properties. For instance, compounds related to this structure have shown effective inhibition against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In a comparative study, certain derivatives exhibited inhibition rates exceeding those of established antifungal agents like tebuconazole .

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| Compound A | B. cinerea | 96.76 |

| Compound B | S. sclerotiorum | 82.73 |

| Control | Tebuconazole | 96.45 |

Insecticidal Activity

The insecticidal properties of pyrimidine derivatives have also been investigated. Compounds derived from this structure were tested against pests such as Spodoptera frugiperda and Mythimna separata. The results indicated moderate insecticidal activity, with some compounds achieving mortality rates comparable to commercial insecticides .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

| Compound | Target Insect | Mortality Rate (%) |

|---|---|---|

| Compound A | S. frugiperda | 90.0 |

| Compound B | M. separata | 86.7 |

| Control | Chlorantraniliprole | >90 |

Anticancer Activity

The anticancer potential of 2-hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has been assessed against various cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). The compound exhibited promising cytotoxic effects, although generally lower than that of standard chemotherapeutics like doxorubicin .

Table 3: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | PC3 | 64.20 |

| Compound B | K562 | 37.80 |

| Control | Doxorubicin | >80 |

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent-Driven Electronic and Steric Effects

Trifluoromethyl-Containing Analogues

4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine ():

Replacing the 5-methylthiophen-2-yl group with a cyclopropyl ring reduces aromaticity but introduces steric constraints. The cyclopropyl group may enhance metabolic stability due to its rigidity compared to the methylthiophene .- However, the methylthiophene in the target compound provides better lipophilicity (logP ~2.5 estimated) compared to the polar methoxy group .

Thiophene-Substituted Analogues

- The 4-methoxyphenyl group enhances solubility but may reduce membrane permeability compared to the 5-methylthiophen-2-yl group .

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine ():

The dichlorophenyl and phenyl substituents create a bulkier structure, which may hinder binding in sterically sensitive targets. The trifluoromethyl group is retained, but the lack of a hydrazinyl group limits post-synthetic modifications .

Pharmacological and Physicochemical Properties

- Antibacterial Activity : Hydrazinyl pyrimidines, such as 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (), demonstrated moderate activity against S. aureus (MIC 32 µg/mL). The target compound’s methylthiophene may improve membrane penetration .

- Antioxidant Potential: Schiff base derivatives of hydrazinyl pyrimidines (e.g., 5a-e in ) showed radical scavenging activity (IC₅₀ 18–45 µM). The trifluoromethyl group may enhance stability under oxidative conditions .

Biological Activity

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 861432-48-6) is a heterocyclic compound featuring a pyrimidine ring with hydrazinyl, methylthiophenyl, and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and insecticidal properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | [4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

| Molecular Formula | C₁₀H₉F₃N₄S |

| Molecular Weight | 292.27 g/mol |

| InChI Key | InChI=1S/C10H9F3N4S/c1-5-2-3... |

The biological activity of this compound is hypothesized to stem from its interactions with various biological targets. The hydrazinyl group can participate in redox reactions, while the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity. The compound may act as an enzyme inhibitor or modulator by binding to active or allosteric sites on target proteins.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549. The specific anticancer activity of this compound remains under investigation, but its structural similarities suggest potential efficacy against tumors .

Antifungal Activity

Research has shown that compounds containing trifluoromethyl groups can possess antifungal properties. In vitro tests indicated that similar pyrimidine derivatives exhibited varying degrees of antifungal activity against pathogens like Candida albicans and Aspergillus niger. The specific antifungal efficacy of this compound has not been extensively documented but warrants further exploration due to its structural characteristics .

Insecticidal Activity

The insecticidal properties of trifluoromethyl pyrimidines have been evaluated against agricultural pests. Preliminary findings suggest that compounds similar to this compound exhibit significant mortality rates in insects such as Spodoptera frugiperda. These findings highlight the potential application of this compound in pest control strategies .

Case Studies and Research Findings

A comprehensive study on pyrimidine derivatives revealed that modifications in substituents significantly affect biological activity. In one case, a derivative with a methoxy group showed enhanced anticancer activity compared to others lacking this modification. This suggests that the unique electronic properties imparted by different substituents can modulate biological effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

Answer:

A common approach involves cyclocondensation reactions using precursors like hydrazine derivatives and functionalized pyrimidine intermediates. For example, refluxing a hydrazine-containing intermediate with oxalyl chloride in DMF and triethylamine (EtN) under inert conditions can yield the target compound. Reaction time (8–12 hours) and stoichiometric ratios (1:1 for hydrazine to carbonyl reagents) are critical for maximizing yield (70–85%). Post-synthesis purification via recrystallization (ethanol or acetonitrile) is recommended to achieve >95% purity .

Advanced: How does the trifluoromethyl (CF3_33) group at position 6 influence the electronic properties and regioselectivity of the pyrimidine ring?

Answer:

The CF group is a strong electron-withdrawing substituent, reducing electron density on the pyrimidine ring. This effect enhances electrophilic substitution at position 4 (due to meta-directing properties) and stabilizes intermediates in nucleophilic aromatic substitution. Computational studies (DFT) can quantify these effects by analyzing molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). Experimental validation via F NMR and IR spectroscopy reveals distinct deshielding patterns and C-F stretching vibrations (~1150 cm) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Answer:

- H/C NMR : The hydrazinyl proton appears as a singlet at δ 8.2–8.5 ppm. The 5-methylthiophenyl group shows a triplet (δ 2.4–2.6 ppm, CH) and aromatic protons at δ 6.8–7.1 ppm.

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H] at m/z 317.08 (CHFNS).

- FT-IR : N-H stretches (~3300 cm), C=N vibrations (~1600 cm^{-1), and CF symmetric/asymmetric stretches (1100–1250 cm) .

Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

Discrepancies in biological assays (e.g., IC variability) often stem from differences in cell lines, assay protocols, or impurity profiles. To address this:

- Standardize testing using validated cell lines (e.g., HepG2 for cytotoxicity).

- Employ orthogonal purification methods (HPLC, column chromatography) to ensure >98% purity.

- Use structure-activity relationship (SAR) studies to isolate the effects of substituents (e.g., replacing thiophene with phenyl groups) .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Answer:

- By-products : Unreacted hydrazine precursors or oxidized thiophene derivatives.

- Mitigation : Use anhydrous solvents (DMF, THF) to suppress hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Post-synthesis, employ activated charcoal treatment to adsorb colored impurities .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases)?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The CF group may occupy hydrophobic subpockets, while the hydrazinyl group forms hydrogen bonds with catalytic lysine residues.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Basic: What storage conditions prevent degradation of this compound?

Answer:

Store under inert atmosphere (N or Ar) at −20°C in amber vials. Avoid exposure to moisture (use desiccants) and light. Stability tests (HPLC, H NMR) confirm integrity for >6 months under these conditions .

Advanced: What intermolecular interactions stabilize the crystal lattice in X-ray structures of related pyrimidine derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Hydrogen bonds : N-H···N (2.8–3.0 Å) between hydrazinyl and pyrimidine nitrogens.

- π-π stacking : Thiophene and pyrimidine rings exhibit face-to-face interactions (3.4–3.6 Å).

- C-F···H-C contacts : CF groups participate in weak hydrogen bonds (3.1–3.3 Å). Refinement via SHELXL (R-factor < 0.05) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.